molecular formula C20H16O B11845488 Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- CAS No. 62096-46-2

Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-

Cat. No.: B11845488
CAS No.: 62096-46-2
M. Wt: 272.3 g/mol
InChI Key: YTILGCMEEPINJF-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the correct formation of the fused ring structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing automated systems to control reaction parameters precisely. The use of high-efficiency catalysts and continuous flow reactors can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This process can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations or biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-
  • Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-(4-methylphenyl)-

Uniqueness: Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- is unique due to its specific fused ring structure and the presence of methyl and phenyl groups

Properties

CAS No.

62096-46-2

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran

InChI

InChI=1S/C20H16O/c1-13-7-9-15(10-8-13)18-11-14(2)20-17-6-4-3-5-16(17)12-19(20)21-18/h3-12H,1-2H3

InChI Key

YTILGCMEEPINJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C=C3O2)C

Origin of Product

United States

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